7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 32263-64-2
Cat. No.: VC3857108
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32263-64-2 |
|---|---|
| Molecular Formula | C17H16O2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
| Standard InChI Key | WGTDBZGNCWHCCL-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is defined by the systematic IUPAC name 7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one and the molecular formula C₁₇H₁₆O₂ . Its structure comprises a bicyclic tetralone system (a partially saturated naphthalene ring) with a benzyloxy group (-OCH₂C₆H₅) attached at the 7-position. This substitution differentiates it from positional isomers such as the 6-benzyloxy variant, which exhibits distinct reactivity and spectral properties .
Table 1: Key Identifiers and Structural Data
Spectroscopic and Physical Properties
Limited experimental data exist for this compound, but analogs provide insights. The 6-benzyloxy isomer (CAS 32263-70-0) melts at 96–99°C and is a solid at room temperature . While the 7-substituted derivative likely shares similar thermal stability, its melting point may differ due to crystal packing variations. No direct measurements of solubility, density, or refractive index are reported, though the presence of the benzyloxy group suggests moderate lipophilicity, aligning with calculated logP values for related tetralones .
Synthesis and Reactivity
Reactivity Profile
The ketone moiety at the 1-position renders the compound susceptible to nucleophilic attacks (e.g., Grignard additions), while the benzyloxy group can undergo hydrogenolysis or acid-catalyzed cleavage. Comparative studies with 6-substituted analogs suggest that electronic effects from the benzyloxy group influence reaction rates and regioselectivity in subsequent derivatizations .
Toxicological and Environmental Considerations
Ecotoxicology
No ecotoxicity data are available for this compound . Analogous tetralones show low biodegradability, posing potential risks for aquatic ecosystems. Persistent metabolites could necessitate advanced wastewater treatment methods .
Human Health Risks
Dermal exposure risks are mitigated through PPE, while inhalation hazards require fume hoods or respirators. First aid measures include rinsing affected skin with water and seeking medical attention for eye exposure .
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